molecular formula C6H5BrIN B1278044 2-Bromo-5-iodo-3-methylpyridine CAS No. 65550-78-9

2-Bromo-5-iodo-3-methylpyridine

Cat. No. B1278044
CAS RN: 65550-78-9
M. Wt: 297.92 g/mol
InChI Key: WJPSANINUBHCFE-UHFFFAOYSA-N
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Description

The compound 2-Bromo-5-iodo-3-methylpyridine is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their utility in various chemical syntheses and potential biological activities. The presence of bromine and iodine substituents on the pyridine ring makes it a versatile intermediate for further chemical transformations .

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogenation reactions, where bromine and iodine are introduced into the pyridine ring. For instance, 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and bipyrimidines have been synthesized through Stille coupling and bromination reactions . Similarly, 2-bromo-4-iodopyridine, a close relative to the compound of interest, has been synthesized using a 'halogen dance' reaction followed by one-pot disubstitutions . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of 2-Bromo-5-iodo-3-methylpyridine.

Molecular Structure Analysis

The molecular structure of halogenated pyridines is characterized by the position of the halogen substituents on the pyridine ring, which can significantly influence the reactivity and interaction of the molecule with other chemical entities. Quantum mechanical and spectroscopic studies, such as those conducted on 2-Amino-3-bromo-5-nitropyridine, provide insights into the electronic and vibrational characteristics of these molecules .

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, serving as intermediates for the synthesis of complex molecules. For example, 2-bromo-6-isocyanopyridine has been used as a convertible isocyanide in multicomponent chemistry, demonstrating the reactivity of bromopyridines under both basic and acidic conditions . The radiosynthesis of 2-amino-5-[18F]fluoropyridines from 2-bromo-5-[18F]fluoropyridine showcases the potential of bromopyridines in palladium-catalyzed amination reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as melting points, boiling points, solubility, and stability, are influenced by the nature and position of the substituents on the pyridine ring. These properties are crucial for the handling and application of these compounds in chemical syntheses. The synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its subsequent reactions with various electrophiles demonstrate the reactivity and utility of bromopyridines in the synthesis of functionalized derivatives .

Scientific Research Applications

Halogen Exchange in Pyridines

2-Bromo-5-iodo-3-methylpyridine is involved in halogen exchange reactions. Research by Schlosser and Cottet (2002) showed that heating with bromotrimethylsilane can convert chloropyridines into bromopyridines, which can subsequently yield iodo compounds when treated with iodotrimethylsilane. This process also applies to methylpyridines, indicating a potential use for 2-Bromo-5-iodo-3-methylpyridine in such transformations (Schlosser & Cottet, 2002).

Formation of Functionalized Pyridines

Song et al. (2004) demonstrated the synthesis of 5-bromopyridyl-2-magnesium chloride, which could not be accessed previously, through an iodo-magnesium exchange reaction with 5-bromo-2-iodopyridine. This process allows the generation of various functionalized pyridine derivatives, highlighting the relevance of 2-Bromo-5-iodo-3-methylpyridine in the synthesis of compounds like Lonafarnib, an anticancer agent (Song et al., 2004).

Use in Aminocarbonylation Reactions

Takács et al. (2012) explored the aminocarbonylation of 5-iodo- and 4,5-dibromo-2-methylpyridazin-3(2H)-ones, which can be extended to 2-Bromo-5-iodo-3-methylpyridine. This reaction resulted in various amides, with complete conversion and high yields, suggesting its utility in synthesizing a range of pyridine-based compounds (Takács et al., 2012).

Formation of Azinium Salts and Co-crystals

Research by Baykov et al. (2021) on the interaction between haloarenenitriles and azines indicates that compounds like 2-Bromo-5-iodo-3-methylpyridine could be involved in the formation of azinium salts or stable co-crystals through halogen bonding, dependent on steric and electronic effects (Baykov et al., 2021).

Safety And Hazards

2-Bromo-5-iodo-3-methylpyridine may cause skin irritation and serious eye irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators are recommended when handling this compound .

Future Directions

The future directions of 2-Bromo-5-iodo-3-methylpyridine could involve its use in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . These derivatives could potentially serve as chiral dopants for liquid crystals .

properties

IUPAC Name

2-bromo-5-iodo-3-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrIN/c1-4-2-5(8)3-9-6(4)7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPSANINUBHCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40435791
Record name 2-Bromo-5-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-iodo-3-methylpyridine

CAS RN

65550-78-9
Record name 2-Bromo-5-iodo-3-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40435791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-iodo-3-methylpyridine
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Synthesis routes and methods

Procedure details

To a suspension of 5-iodo-3-methyl-2-pyridinamine (7.0 g) in 47% hydrobromic acid was successively added bromine (2.31 mL) and aq solution of NaNO2 (5.16 g), the temperature being kept below 0° C. during addition. The reaction mixture was stirred for 1 hour at 5° C. and warmed to ambient temperature. The reaction was continued for 4 hours at ambient temperature and the mixture was diluted with NaOH(18 g in water 150 mL) and extracted with AcOEt. The organic phase was washed with 5% Na2S2O3 aq solution, water, and brine, and dried over Na2SO4. The solvent was removed in vacuo, and the residue was purified by silica gel column chromatography eluted with chloroform to give 2-bromo-5-iodo-3-methylpyridine (2.95 g) as pale yellow powder.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.31 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.16 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HP Hsieh, LW McLaughlin - The Journal of Organic Chemistry, 1995 - ACS Publications
… 2-Bromo-5-iodo-3-methylpyridine (5). In a 250 mL threenecked flaskfitted with a mechanical stirrer, a dropping funnel, and a thermometer was …
Number of citations: 53 pubs.acs.org
T Lan - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UM1 films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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